3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
Overview
Description
3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 466683-24-9 and Molecular Weight: 224.3 . Its IUPAC Name is (1S,3S,5R,7R)-3-ethyl-5-hydroxytricyclo [3.3.1.1~3,7~]decane-1-carboxylic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20O3/c1-2-11-3-9-4-12 (6-11,10 (14)15)8-13 (16,5-9)7-11/h9,16H,2-8H2,1H3, (H,14,15)/t9-,11+,12+,13-/m1/s1 .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H20O3 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Crystal Structure Analysis
3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, as a derivative of adamantane, has been studied for its crystal structures. Rath, Gu, and Murray (1997) investigated the adamantane derivatives, including 3-hydroxyadamantane-1-carboxylic acid, through X-ray diffraction. They found extensive intermolecular hydrogen bonding involving hydroxyl and carboxyl groups in these compounds (Rath, Gu, & Murray, 1997).
Synthesis and Chemical Properties
Klimochkin, Tkachenko, and Rybakov (2018) reported on the synthesis of various derivatives of homoadamantane, a cage analogue of acetoacetic ester, which is related to this compound. They explored the compound's chemical properties and potential as a precursor for diverse condensed heterocyclic compounds (Klimochkin, Tkachenko, & Rybakov, 2018).
Rearrangement and Synthesis Innovations
Tkachenko et al. (2019) discovered an unexpected acid-catalyzed 1,2-alkyl shift in the series of synthesized α,α-bis-substituted 5-oxohomoadamantanes, including hydroxy derivatives of homoadamantane. This research highlights the versatility and complexity of reactions involving adamantane derivatives, like this compound (Tkachenko et al., 2019).
Glycosidase Inhibitory Activities
Moreno‐Vargas, Robina, Demange, and Vogel (2003) conducted a study on derivatives of this compound, investigating their glycosidase inhibitory activities. Their research aimed at developing new leads for selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Organo-catalyzed Polymerization
The research by Thillaye du Boullay et al. (2010) on organo-catalyzed ring-opening polymerization of certain dioxane derivatives, while not directly involving this compound, demonstrates the broader context in which adamantane derivatives can be used in the field of polymer chemistry (Thillaye du Boullay et al., 2010).
Properties
IUPAC Name |
3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-11-3-9-4-12(6-11,10(14)15)8-13(16,5-9)7-11/h9,16H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGEISDJULWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385730 | |
Record name | 3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466683-24-9 | |
Record name | 3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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